Iproheptine
Description
Historical Context and Initial Characterization within Chemical Sciences
Iproheptine, also known by the systematic name 6-methyl-N-propan-2-ylheptan-2-amine, was first introduced to the market in Japan as a nasal decongestant. wikipedia.org It was sold under the brand names Metron and Susat, typically as a hydrochloride salt. wikipedia.orgontosight.ai The initial pharmacological characterization of this compound emerged from a series of preclinical studies conducted in the 1960s. wikipedia.org
These early investigations described the compound as having vasoconstrictor and antihistamine properties. wikipedia.orgway2drug.combiorxiv.org Its effects were found to be similar to ephedrine (B3423809) or methoxyphenamine (B1676417) in producing bronchodilation and vasoconstriction. wikipedia.org The initial research also noted anticholinergic-like effects that were reportedly more potent than those of ephedrine. wikipedia.org However, its effects on blood vessels and saliva secretion were considered weak. wikipedia.org
Classification and Structural Significance of this compound as a Branched Secondary Amine
From a chemical standpoint, this compound is classified as a secondary amine. nih.gov This classification is based on the nitrogen atom being bonded to two carbon substituents and one hydrogen atom. libretexts.orgwikipedia.orglibretexts.org The structure of this compound is that of a simple, saturated alkylamine, distinguishing it from arylalkylamine compounds. wikipedia.org
Its full IUPAC name is 6-methyl-N-propan-2-ylheptan-2-amine. nih.gov Structurally, it is the N-isopropyl derivative of octodrine (B1677171) (also known as 1,5-dimethylhexylamine). wikipedia.org This structural relationship places it in a family of related alkylamines that includes methylhexanamine and tuaminoheptane. wikipedia.orgwikipedia.org The hydrochloride salt form is often used in pharmaceutical applications to improve solubility and stability. ontosight.ai
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C11H25N | wikipedia.org |
| Molar Mass | 171.328 g·mol−1 | wikipedia.org |
| IUPAC Name | 6-methyl-N-propan-2-ylheptan-2-amine | nih.gov |
| Classification | Secondary Amine | nih.gov |
| Predicted logP (XLogP3) | 3.6 | wikipedia.orgnih.gov |
Current Research Landscape and Emerging Scientific Interest in this compound
While early research focused on its decongestant and antihistamine activities, more recent scientific interest has shifted towards its potential action on monoamine systems. wikipedia.org This interest is largely driven by the known pharmacology of its structural analogues, such as methylhexanamine and tuaminoheptane, which are recognized as norepinephrine (B1679862) and dopamine (B1211576) releasing agents. wikipedia.orgwikipedia.org These compounds are understood to exert their stimulant and sympathomimetic effects by interacting with monoamine transporters. wikipedia.org
A monoamine releasing agent (MRA) is a drug that induces the release of neurotransmitters like serotonin (B10506), norepinephrine, and/or dopamine from the presynaptic neuron into the synapse. wikiwand.comwikipedia.org This action reverses the normal function of monoamine transporters, causing an efflux of the neurotransmitter. wikipedia.org this compound is now categorized alongside its analogues as a putative MRA. wikiwand.comwikipedia.org Preclinical data supports this, as this compound demonstrated a stimulant-like effect in the forced swim test, a model used to assess antidepressant or stimulant activity. wikipedia.org Unlike arylalkylamines, this compound is not a substrate for metabolism by monoamine oxidase (MAO). wikipedia.org
Identification of Key Research Gaps and Future Academic Directions for this compound Studies
Despite its historical use and classification as a potential monoamine releasing agent, there is a significant gap in the modern scientific literature regarding this compound. Detailed pharmacological information is limited, and its mechanism of action is not as thoroughly characterized as that of its close analogues. ontosight.aiontosight.ai
Future academic research should focus on several key areas:
Monoamine Transporter Assays: Comprehensive in vitro studies are needed to determine the specific activity of this compound at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This would clarify its potency and selectivity as a monoamine releasing agent.
Receptor Binding Profile: A broad screening of this compound against various receptors, ion channels, and enzymes would provide a more complete understanding of its pharmacological profile and potential off-target effects.
Mechanism of Release: Further investigation is required to understand the precise molecular mechanisms by which this compound may induce monoamine efflux, including its interaction with the vesicular monoamine transporter 2 (VMAT2) and other intracellular signaling pathways. wikipedia.org
Comparative Pharmacology: Direct, side-by-side studies comparing the pharmacological and neurochemical profiles of this compound with its better-known analogues like octodrine and methylhexanamine would be highly valuable.
Addressing these research gaps is essential to fully understand the scientific and potential therapeutic relevance of this compound within the class of monoamine releasing agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methyl-N-propan-2-ylheptan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25N/c1-9(2)7-6-8-11(5)12-10(3)4/h9-12H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGYBXHAQAKSSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046248 | |
| Record name | Iproheptine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13946-02-6 | |
| Record name | 6-Methyl-N-(1-methylethyl)-2-heptanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13946-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Iproheptine [INN] | |
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| Record name | Iproheptine | |
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| Record name | Iproheptine | |
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| Record name | Iproheptine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.283 | |
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| Record name | IPROHEPTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P021X7VTG0 | |
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Synthetic Methodologies and Chemical Transformations of Iproheptine and Its Analogs
Conventional Synthetic Pathways for Iproheptine (N-isopropyl-6-methyl-heptan-2-amine)
Elucidation of Precursor Compounds and Intermediates
The synthesis of this compound (N-isopropyl-6-methyl-heptan-2-amine) typically involves the reaction of precursor compounds that can be readily functionalized to form the final amine product. A common approach to synthesizing secondary amines like this compound is through reductive amination.
A plausible and conventional synthetic route starts with 6-methyl-2-heptanone as a key precursor. This ketone contains the required carbon skeleton for the heptane (B126788) chain of this compound. Another critical precursor is isopropylamine , which provides the N-isopropyl group.
The synthesis proceeds through the formation of an intermediate imine (a Schiff base). The reaction between 6-methyl-2-heptanone and isopropylamine, often catalyzed by an acid, leads to the formation of the N-(6-methylheptan-2-ylidene)propan-2-amine intermediate. This step involves the nucleophilic attack of the amine on the carbonyl carbon of the ketone, followed by dehydration.
The subsequent step is the reduction of this imine intermediate. Various reducing agents can be employed for this transformation. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere, is a common method. Alternatively, chemical reducing agents like sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (NaBH3CN) can be used. The choice of reducing agent can be influenced by the desired reaction conditions and scale.
Another potential synthetic pathway for analogous structures involves the condensation of a ketone with a primary amine followed by partial hydrogenation. For instance, the synthesis of N-mono alkyl derivatives of amino-6-methyl-2-heptene-2 involves condensing methyl-2-heptene-2-one-6 with a primary alkylamine and then partially hydrogenating the resulting condensation product. google.com This suggests that unsaturated precursors could also be utilized in the synthesis of related compounds.
Optimization of Reaction Conditions and Yield for Laboratory Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound in a laboratory setting. Key parameters that can be adjusted include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants and catalyst.
For the reductive amination of 6-methyl-2-heptanone with isopropylamine, the choice of solvent is important. Solvents such as methanol, ethanol, or other alcohols are often suitable as they can dissolve the reactants and are compatible with common reducing agents like sodium borohydride. srce.hr The reaction temperature can influence the rate of both imine formation and its subsequent reduction. The initial condensation to form the imine may be performed at room temperature or with gentle heating, while the reduction step might require cooling, especially if a highly reactive reducing agent is used.
The pH of the reaction mixture can also be a critical factor, particularly during the imine formation step, which is often acid-catalyzed. However, the pH must be carefully controlled as a highly acidic environment can protonate the amine, rendering it non-nucleophilic.
To improve yields, the reaction can be driven to completion by removing the water formed during the imine formation, for example, by using a Dean-Stark apparatus or a drying agent. The purification of the final product, this compound, is typically achieved through distillation or column chromatography to remove any unreacted starting materials or byproducts.
Asymmetric Synthesis and Stereochemical Control in this compound Derivatives
Enantioselective Synthesis Approaches for Chiral this compound Analogs
This compound possesses a chiral center at the C2 position of the heptane chain, meaning it can exist as two enantiomers, (R)-Iproheptine and (S)-Iproheptine. ncats.ionih.gov The synthesis of enantiomerically pure or enriched analogs of this compound is a significant area of research, as the biological activity of chiral molecules often depends on their stereochemistry. numberanalytics.com
One of the primary methods for achieving enantioselectivity is through asymmetric reduction of the imine intermediate. This can be accomplished using chiral reducing agents or, more commonly, a stoichiometric or catalytic amount of a chiral catalyst in conjunction with a standard reducing agent. For example, chiral catalysts derived from transition metals like ruthenium, rhodium, or iridium, complexed with chiral ligands, are widely used for the asymmetric hydrogenation of C=N double bonds. scielo.brbeilstein-journals.org
Another approach is the use of chiral auxiliaries . A chiral auxiliary can be temporarily attached to one of the reactants (either the ketone or the amine) to direct the stereochemical outcome of the reaction. After the desired stereocenter is established, the auxiliary is removed.
Enzyme-catalyzed reactions also offer a powerful tool for enantioselective synthesis. Transaminases, for instance, can be used to convert a ketone precursor directly into a chiral amine with high enantiomeric excess. This biocatalytic approach is often considered a green chemistry method due to its high selectivity and mild reaction conditions. mdpi.com
Investigation of Chiral Properties and Their Impact on Molecular Interactions
The chirality of this compound analogs is expected to have a significant impact on their interactions with other chiral molecules, such as biological receptors and enzymes. numberanalytics.com Enantiomers can exhibit different pharmacological and toxicological profiles because biological systems are inherently chiral. numberanalytics.com
The three-dimensional arrangement of atoms in each enantiomer determines how it fits into the binding site of a protein. One enantiomer may bind with high affinity and elicit a specific biological response, while the other may bind weakly or not at all, or it might even interact with a different target, leading to different effects. numberanalytics.com
Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can be used to study the three-dimensional structure of chiral molecules and their complexes with biological macromolecules. Computational modeling and molecular docking studies can also provide insights into the molecular interactions that govern the stereoselectivity of binding. nih.gov The differential interaction of enantiomers with plane-polarized light, known as optical activity, is a fundamental property used to characterize chiral compounds.
Novel Synthetic Strategies and Green Chemistry Applications
Recent advancements in organic synthesis have focused on developing more efficient, environmentally friendly, and sustainable methods. These principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals. acs.orgnih.gov
For the synthesis of this compound and its analogs, novel strategies could include:
Continuous flow chemistry : This technique involves pumping the reactants through a reactor where the reaction occurs. mdpi.com It offers advantages such as improved heat and mass transfer, better reaction control, increased safety, and the potential for easier scaling up compared to traditional batch processes. news-medical.net
Biocatalysis : As mentioned earlier, the use of enzymes like transaminases or lipases can provide highly selective and environmentally benign routes to chiral amines. mdpi.com
Solvent-free or green solvent reactions : Reducing or eliminating the use of hazardous organic solvents is a key principle of green chemistry. ijbpas.com Reactions might be conducted in water, ionic liquids, or under solvent-free conditions, for example, using mechanochemical methods like ball milling. mdpi.com
Catalytic C-H activation : Direct functionalization of C-H bonds is an emerging area that could offer more atom-economical synthetic routes by avoiding the need for pre-functionalized starting materials.
These novel synthetic strategies aim to reduce waste, minimize energy consumption, and use renewable feedstocks, aligning the synthesis of this compound and its analogs with the principles of sustainable chemistry. nih.gov
Development of Catalytic Methods for this compound Synthesis and Derivatization
The development of efficient catalytic methods is crucial for the synthesis of complex molecules like this compound, a tricyclic compound. While specific catalytic syntheses for this compound are not extensively documented in publicly available literature, the synthetic strategies for structurally related compounds, particularly its analog cyproheptadine (B85728), offer significant insights into potential catalytic routes.
One of the key challenges in synthesizing this compound and its analogs is the construction of the central seven-membered ring and the introduction of the exocyclic double bond. Modern catalytic methods offer powerful tools to achieve these transformations with high efficiency and selectivity.
Palladium-Catalyzed Cross-Coupling Reactions:
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis and have been investigated for the derivatization of cyproheptadine and related tricyclic frameworks. For instance, late-stage Pd-catalyzed C-H bond functionalization has been explored as a method for the direct arylation of cyproheptadine and cyclobenzaprine (B1214914) derivatives researchgate.net. This approach allows for the introduction of various aryl groups onto the tricyclic core, providing a rapid route to a library of analogs with potentially diverse pharmacological profiles. The choice of catalyst, base, and solvent can control the selectivity of these reactions researchgate.net.
Low-Valent Titanium in Synthesis:
The synthesis of cyproheptadine analogs has been accomplished using low-valent titanium to generate the characteristic exocyclic double bond nih.gov. This method provides an effective route to analogs that lack the central ring of cyproheptadine, allowing for the exploration of structure-activity relationships nih.gov. The conformational flexibility of these open-chain analogs was found to influence their biological activity nih.gov.
Acid and Organocatalysis:
For the synthesis of related tricyclic heterocyclic systems, various catalytic methods have been reviewed, including the use of Lewis and Brønsted acids, metal oxide nanoparticles as green catalysts, and l-proline (B1679175) as an environmentally friendly organocatalyst researchgate.net. These methods are often employed in multicomponent reactions, which are highly atom-economical and align with the principles of green chemistry researchgate.net. Such strategies could potentially be adapted for the construction of the this compound scaffold.
Heterogeneous Catalysis:
The use of heterogeneous catalysts in organic synthesis is a growing field, offering advantages such as ease of separation and catalyst reusability rsc.orgrsc.orgroutledge.com. In the context of synthesizing complex molecules, heterogeneous catalysts can be employed for various transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions rsc.orgrsc.org. For instance, sulfonic solids have been used as efficient acid catalysts in the synthesis of intermediates for antiviral drugs mdpi.com. The design of multifunctional heterogeneous catalysts that combine acidic/basic sites with metal centers can facilitate domino reactions, leading to efficient and sustainable synthetic processes rsc.org.
A summary of potential catalytic methods applicable to the synthesis and derivatization of this compound and its analogs is presented in the table below.
| Catalytic Method | Application | Potential Advantages |
| Palladium-Catalyzed C-H Arylation | Derivatization of the tricyclic core | High efficiency, late-stage functionalization researchgate.net |
| Low-Valent Titanium | Formation of exocyclic double bonds | Effective for synthesizing open-chain analogs nih.gov |
| Acid/Organocatalysis | Construction of heterocyclic rings | Environmentally friendly, atom-economical researchgate.net |
| Heterogeneous Catalysis | Various synthetic transformations | Catalyst reusability, simplified workup rsc.orgrsc.org |
Exploration of Environmentally Benign Synthetic Routes
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances nih.gov. The exploration of environmentally benign synthetic routes for pharmacologically active molecules like this compound is of significant interest.
Green Solvents and Bio-Based Starting Materials:
A key aspect of green chemistry is the use of environmentally friendly solvents, with water being a prime example. The synthesis of tricyclic compounds from bio-based 5-hydroxymethylfurfural (B1680220) (HMF) has been demonstrated in water, utilizing a one-pot, three-step sustainable process rsc.org. This approach highlights the potential of using renewable resources and benign solvents for constructing complex molecular frameworks rsc.org. The use of aqueous fruit juices, such as those from lemon or pineapple, as natural acid catalysts has also been explored for certain organic transformations, offering a biodegradable and eco-friendly alternative to conventional catalysts researchgate.net.
Biocatalysis:
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact nih.govnih.gov. Enzymes such as oxidoreductases, hydrolases, and lyases are increasingly being used in the synthesis of active pharmaceutical ingredients mdpi.com. For instance, biocatalytic methods have been developed for the synthesis of polyethylenedioxythiophene using an oxidoreductase, demonstrating the high efficiency and mild conditions of enzymatic catalysis google.com. In the context of this compound synthesis, engineered enzymes could potentially be employed for selective transformations, such as asymmetric reductions or the introduction of functional groups. The use of deep eutectic solvents (DESs) as a greener alternative to traditional organic solvents in biocatalytic processes is also a promising area of research mdpi.com.
Energy-Efficient Methods:
Alternative energy sources such as microwave irradiation and ultrasound can accelerate reaction rates and often lead to higher yields and cleaner reactions compared to conventional heating researchgate.netnih.gov. These techniques are considered green because they can reduce reaction times and energy consumption nih.gov.
Catalyst-Free and Additive-Free Reactions:
Developing synthetic pathways that avoid the use of toxic metal catalysts and other external additives is a central goal of green chemistry. Research into catalyst-free reactions in green solvents or under solvent-free conditions represents a significant step towards more sustainable chemical manufacturing researchgate.net.
The table below summarizes some environmentally benign approaches that could be applied to the synthesis of this compound.
| Green Chemistry Approach | Description | Potential Benefit |
| Use of Green Solvents | Employing water or bio-based solvents instead of hazardous organic solvents rsc.orgresearchgate.net | Reduced environmental pollution and toxicity |
| Biocatalysis | Utilizing enzymes as catalysts for specific chemical transformations nih.govnih.govmdpi.com | High selectivity, mild reaction conditions, biodegradability |
| Renewable Feedstocks | Starting from bio-based materials like HMF instead of petroleum-based chemicals rsc.org | Increased sustainability and reduced carbon footprint |
| Energy-Efficient Methods | Using microwave or ultrasound to accelerate reactions and reduce energy use researchgate.netnih.gov | Faster reactions, lower energy consumption |
| Catalyst-Free Systems | Designing reactions that proceed efficiently without the need for a catalyst researchgate.net | Avoids toxic metal catalysts and simplifies purification |
Molecular Pharmacology and Mechanistic Investigations of Iproheptine
Elucidation of Molecular Targets and Ligand Binding Profiles
The initial characterization of a compound's pharmacological activity involves identifying its molecular targets and quantifying its binding affinity. For Iproheptine, while its primary classification provides a framework, specific quantitative data remains limited in publicly accessible literature.
Receptor Interaction Profiling (e.g., Monoamine Transporters: SERT, NET, DAT)
This compound is categorized as a monoamine releasing agent (MRA). wikiwand.comwikipedia.org This classification implies that its molecular targets include the monoamine transporters: the serotonin (B10506) transporter (SERT), the norepinephrine (B1679862) transporter (NET), and the dopamine (B1211576) transporter (DAT). MRAs typically act as substrates for these transporters. wikipedia.org By binding to and being translocated by these proteins, they induce a conformational change that reverses the normal direction of transport, leading to the efflux of neurotransmitters from the presynaptic neuron into the synapse. wikiwand.com
The efficacy and selectivity of an MRA are determined by its relative affinity and substrate activity at each transporter subtype. wikipedia.org However, specific quantitative binding affinity data (such as K_i values) or functional inhibition potencies (such as IC_50 values) for this compound at SERT, NET, and DAT are not available in the reviewed scientific literature. Therefore, a detailed receptor interaction profile delineating its selectivity for these transporters cannot be constructed at this time.
Enzyme Modulation and Inhibition/Activation Kinetics
The interaction of chemical compounds with metabolic enzymes is a critical aspect of their pharmacological profile. Key enzymes include the cytochrome P450 (CYP) family and monoamine oxidases (MAO). While the metabolism of many drugs involves these pathways, specific data on this compound's direct modulatory effects are not well-documented in the literature. For instance, there is no available information on its inhibition constants (K_i) or IC_50 values for specific CYP isozymes such as CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, which are commonly investigated in drug development. evotec.com
Similarly, whether this compound acts as a time-dependent inhibitor of any CYP enzymes, a phenomenon that can have significant clinical implications, has not been reported. evotec.comenamine.net Assays to determine time-dependent inhibition, such as the IC_50 shift assay, provide crucial information on the potential for a compound to cause long-lasting drug-drug interactions. evotec.com Furthermore, its activity as a potential inhibitor or substrate of monoamine oxidase (MAO-A or MAO-B), enzymes critical for the degradation of monoamine neurotransmitters, is also not characterized in the available literature. way2drug.com
Cellular and Subcellular Mechanisms of Action
Investigation of Intracellular Signaling Pathway Modulation
The mechanisms of some monoamine releasing agents are linked to the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G-protein coupled receptor. wikipedia.org Activation of TAAR1 by substrate-like compounds can trigger downstream signaling cascades. wikipedia.orgmdpi.com Specifically, TAAR1 can couple to G-proteins that stimulate adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA) and protein kinase C (PKC). mdpi.com These kinases can then phosphorylate the monoamine transporters, which is a key step in modulating their function and inducing reverse transport (efflux). wikipedia.org
While this provides a potential mechanistic pathway for drugs in the MRA class, there is currently no direct scientific evidence to confirm that this compound specifically acts as a TAAR1 agonist or that its monoamine-releasing effects are mediated through this signaling cascade.
Analysis of Amine Transport and Efflux Mechanisms, particularly as a Monoamine Releasing Agent
As a monoamine releasing agent, the principal mechanism of this compound involves the reversal of monoamine transporter function. wikiwand.comwikipedia.org Unlike reuptake inhibitors, which simply block the transporter, MRAs are substrates that are transported into the presynaptic neuron. wikiwand.com This process facilitates the transporter-mediated efflux of monoamine neurotransmitters from the cytoplasm into the synaptic cleft. wikiwand.com
A further subcellular target for many MRAs is the vesicular monoamine transporter 2 (VMAT2). wikiwand.com VMAT2 is responsible for packaging cytoplasmic monoamines into synaptic vesicles for storage and subsequent action-potential-dependent release. rxlist.com By inhibiting or reversing VMAT2, some MRAs can increase the cytoplasmic concentration of neurotransmitters, thereby creating a larger pool available for efflux via the cell membrane transporters (SERT, NET, DAT). wikiwand.com However, it is important to note that not all MRAs interact with VMAT2, and there is no specific research available to determine whether this compound has any activity at this vesicular transporter. wikipedia.org
In Vitro Pharmacological Characterization
The in vitro pharmacological profile of this compound is primarily defined by its activity as a histamine (B1213489) H1 receptor antagonist. ncats.io This action underlies its classification as an antihistamine. Beyond this, detailed in vitro characterization, particularly regarding its monoamine-releasing properties, is not extensively reported.
Standard in vitro assays used to characterize MRAs include synaptosome release assays, where the ability of a compound to evoke the release of radiolabeled monoamines from isolated nerve terminals is measured, and functional assays in cells heterologously expressing the human monoamine transporters. wikipedia.org These experiments provide quantitative measures of a compound's potency (EC_50) and efficacy as a releasing agent for serotonin, norepinephrine, and dopamine. Such detailed research findings for this compound are not present in the currently reviewed literature. One study noted this compound in a high-throughput screening assay for compounds that interact with the Spike-ACE2 protein-protein interface, though the significance of this finding is undetermined. nih.gov
Receptor Binding Assays and Affinity Determinations
Specific ligand binding studies that determine the affinity of this compound for various receptors, such as the histamine H1 receptor, are not extensively reported in publicly accessible databases. Such studies typically involve radioligand binding assays to calculate inhibition constants (Ki) or IC50 values, which quantify the drug's binding affinity to a specific receptor.
Functional Assays in Cell-Based Systems to Assess Biological Activity
Information regarding the biological activity of this compound as assessed by specific in vitro functional assays in cell-based systems is also sparse in the available literature. Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at its target receptor by measuring a biological response, such as second messenger production or gene expression changes.
Preclinical studies from the 1960s characterized this compound's functional effects, noting that it produced bronchodilation and vasoconstriction. wikipedia.org These physiological outcomes suggest activity on receptors controlling smooth muscle tone. However, detailed cell-based assays elucidating the precise mechanism, such as measuring calcium flux or cyclic AMP (cAMP) levels in response to receptor activation or blockade by this compound, are not described in the reviewed sources. One study noted that in a forced swim test, this compound showed an antidepressant- or stimulant-like effect. wikipedia.org Another patent document mentioned that this compound, along with other H1 antihistamines, was tested in a zebrafish model for convulsive behavior but failed to show efficacy, indicating that more detailed analysis is required to identify its mechanism of action.
Structure Activity Relationship Sar Studies of Iproheptine and Its Structural Analogs
Design Principles for Systematic Structural Modification
The systematic modification of a lead compound is a cornerstone of drug discovery, aimed at optimizing its pharmacological profile. This involves a rational approach to designing and synthesizing derivatives to probe the SAR.
Rational Design and Synthesis of Iproheptine Derivatives for SAR Probing
The rational design of this compound derivatives would involve modifying its core aliphatic amine structure. This compound, or N-isopropyl-1,5-dimethylhexylamine, is an alkylamine and the N-isopropyl derivative of octodrine (B1677171). wikipedia.org Its structure is characterized by a branched alkyl chain and a secondary amine.
Systematic modifications to probe the SAR could include:
Altering the N-substituent: Replacing the isopropyl group with other alkyl groups of varying size and lipophilicity to determine the optimal steric and electronic requirements for activity.
Modifying the alkyl backbone: Changing the length and branching of the heptyl chain to understand its influence on receptor binding and pharmacokinetic properties.
Introducing functional groups: Incorporating polar groups like hydroxyls or non-polar moieties to explore their effects on activity and metabolism.
For instance, comparing this compound to structurally related alkylamines such as octodrine, methylhexanamine, and tuaminoheptane can provide initial SAR insights. wikipedia.orgwikipedia.org These compounds share a similar aliphatic amine scaffold but differ in their substitution patterns, offering a natural starting point for understanding the structural requirements for their biological effects.
Computational Exploration of Chemical Space for Branched Amine Compounds
Computational chemistry offers powerful tools to explore a vast chemical space of potential derivatives before undertaking their synthesis. ijrpr.compharmafocusasia.com For branched amine compounds like this compound, computational methods can be used to:
Generate virtual libraries: Create large in-silico libraries of this compound analogs with diverse structural modifications.
Predict physicochemical properties: Calculate properties such as lipophilicity (LogP), polar surface area, and the number of rotatable bonds, which are critical for drug-likeness and pharmacokinetic behavior. ebi.ac.uk
Filter and prioritize candidates: Use computational filters to select compounds with desirable predicted properties for synthesis and biological evaluation, thereby saving time and resources. nih.gov
Correlation of Molecular Structure with Observed Biological Activity
The ultimate goal of SAR studies is to establish clear correlations between specific structural features and the observed biological effects of a compound. This involves detailed analysis of how changes in the molecule's three-dimensional shape and electronic properties affect its interaction with biological targets.
Impact of Stereochemistry and Conformational Features on Target Interaction
The three-dimensional arrangement of atoms in a molecule (stereochemistry) and its ability to adopt different spatial orientations (conformation) are critical for its interaction with receptors and enzymes. For antihistamines, which often possess chiral centers, stereoselectivity in receptor binding is a common phenomenon. ramauniversity.ac.in
In the case of cyproheptadine (B85728), a structurally distinct antihistamine, its characteristic "butterfly-like" conformation, with a bent tricyclic ring system, is crucial for its inhibitory activity against certain enzymes. nih.gov Even minor alterations to this conformation can lead to a significant loss of activity. nih.gov While this compound is an aliphatic amine and lacks the rigid ring structure of cyproheptadine, the principles of stereochemistry and conformational flexibility are still relevant. This compound has a chiral center at the 2-position of the heptane (B126788) chain, meaning it can exist as different stereoisomers. It is plausible that these isomers exhibit different biological activities due to differential binding to their target(s).
Identification of Key Structural Features Influencing Monoamine Releasing Activity
Some aliphatic amines are known to act as monoamine releasing agents, a class of drugs that induce the release of neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). wikipedia.org The structural requirements for this activity are quite specific. These compounds must be small enough to be transported by monoamine transporters into the neuron. wikipedia.org
Key structural features that influence the monoamine releasing activity of compounds analogous to this compound include:
The nature of the amine: The presence of a primary or secondary amine is often crucial.
The length and branching of the alkyl chain: These features affect the compound's affinity for and transport by the monoamine transporters.
The presence of a lipophilic moiety: While this compound lacks an aromatic ring, its branched alkyl chain provides the necessary lipophilicity to interact with the transporter.
The activity of this compound as a monoamine releaser would depend on how its specific structural features, such as the N-isopropyl group and the 1,5-dimethylhexyl backbone, align with the substrate requirements of the monoamine transporters. wikipedia.orgnih.gov
Application of Computational Approaches in SAR Derivation
Computational methods are increasingly integral to modern drug discovery and SAR studies. nih.gov These approaches complement experimental techniques by providing valuable insights into the molecular basis of drug action. ijrpr.com
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. For this compound and its analogs, docking studies could be used to:
Model their interactions with potential targets, such as histamine (B1213489) receptors or monoamine transporters.
Identify key amino acid residues involved in binding.
Explain the observed SAR at a molecular level.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. researchgate.net By developing a QSAR model for this compound and its analogs, it would be possible to:
Predict the activity of newly designed compounds.
Identify the most important physicochemical properties for activity.
Guide the optimization of the lead compound.
The integration of these computational tools allows for a more efficient and informed approach to the design and development of new drugs based on the this compound scaffold. nih.govnih.gov
Integration of Ligand-Based and Structure-Based Drug Design Principles
The discovery and optimization of compounds like this compound and its analogs often rely on a synergistic combination of ligand-based and structure-based drug design methodologies. mdpi.comacs.org This integrated approach allows researchers to build a more complete picture of the drug-target interactions, even when high-resolution crystal structures of the target proteins, such as monoamine transporters, are not available. acs.orgnih.gov
Ligand-Based Approaches: Ligand-based methods focus on the properties of a series of molecules known to interact with a specific target. nih.gov For the structural class to which this compound belongs, these methods include pharmacophore modeling. A pharmacophore is an abstract representation of the essential molecular features—such as hydrophobic centers, hydrogen bond donors/acceptors, and ionizable groups—that are necessary for a molecule to bind to its target receptor. nih.govnih.gov
Studies on tricyclic antidepressants and other monoamine reuptake inhibitors have led to the development of pharmacophore models that typically include nih.goveurekaselect.com:
Two hydrophobic or aromatic regions: Corresponding to the phenyl rings of the tricyclic system.
A positively ionizable (basic) amine center: This is a crucial feature for interaction with the target transporter.
A specific spatial arrangement of these features, defined by distance and angles.
These models are constructed by aligning the 3D structures of active compounds and identifying their common chemical features. nih.gov Once developed, a pharmacophore model can be used to virtually screen large chemical libraries to identify new compounds that fit the model and are therefore likely to be active. researchgate.net
Structure-Based Approaches: Structure-based drug design relies on the three-dimensional structure of the biological target. mdpi.com While obtaining crystal structures of human monoamine transporters (the targets for many TCAs) has been challenging, researchers have successfully used homology modeling. acs.orgnih.gov These models are built using the known crystal structures of related proteins, such as the bacterial leucine (B10760876) transporter (LeuT), as a template. acs.org
With a homology model of the target transporter, molecular docking studies can be performed. Docking algorithms predict the preferred orientation and binding affinity of a ligand (like an this compound analog) within the transporter's binding site. acs.orgresearchgate.net This provides insights into key interactions, such as hydrogen bonds or ionic interactions between the amine group of the ligand and specific amino acid residues (e.g., aspartate) in the transporter. acs.org
Integration of Methods: The true power of modern drug design comes from integrating these two approaches. acs.org A typical workflow might involve:
Developing a ligand-based pharmacophore model from a set of known active analogs.
Using this pharmacophore to screen a virtual library for novel chemical scaffolds.
Docking the highest-scoring hits from the screen into a structure-based homology model of the target transporter.
Analyzing the docking poses to prioritize candidates based on their predicted binding energy and interactions with key residues.
This integrated strategy leverages the knowledge gained from known active molecules while using the structural information of the target to refine and validate new potential drug candidates, guiding the synthesis of more potent and selective compounds.
Development of Predictive Models for Amine Activity based on Structural Descriptors
Predictive models, most notably Quantitative Structure-Activity Relationship (QSAR) models, are computational tools that correlate the chemical structure of compounds with their biological activity. nih.govfrontiersin.org For this compound's analogs, QSAR studies have been instrumental in understanding how specific structural features influence their activity as monoamine reuptake inhibitors. researchgate.neteurekaselect.comoup.com
These models are built on the principle that the activity of a molecule is a function of its physicochemical properties, which are determined by its structure. frontiersin.org By analyzing a series of related compounds, a mathematical equation is developed that can predict the activity of new, unsynthesized molecules. nih.govfrontiersin.org
Key structural and physicochemical descriptors that have been successfully used in QSAR models for tricyclic antidepressants and related amines include:
Lipophilicity (logP or logD): This descriptor measures how well a compound dissolves in fats and oils versus water. It is crucial for predicting how a drug will cross cell membranes and interact with hydrophobic pockets in a receptor. Lipophilicity has been shown to be a significant contributor in models predicting the behavior of TCAs. researchgate.netnih.gov
Basicity (pKa): The basicity of the amine group is critical. The nitrogen atom is typically protonated at physiological pH, forming a positive ion that engages in a key ionic bond within the transporter binding site. nih.gov
Electronic Properties: Energy parameters and the distribution of charge within the molecule affect its interaction with the polar and non-polar regions of the receptor. researchgate.netnih.gov
Topological Indices: These are numerical descriptors that quantify aspects of molecular structure, such as branching and connectivity. frontiersin.org
A significant finding from SAR and QSAR studies on TCAs is the differential activity of secondary versus tertiary amines. pharmacy180.comlibretexts.orgpsychdb.com This is a critical insight when considering the activity of this compound, which is a secondary amine. nih.gov
| Amine Type | Structural Feature | Primary Activity Profile | Receptor Interaction Profile | Example Analogs |
|---|---|---|---|---|
| Tertiary Amine | Nitrogen atom bonded to two methyl groups and the side chain (e.g., -N(CH3)2). psychdb.com | More potent inhibitors of serotonin (5-HT) reuptake. pharmacy180.comlibretexts.org | Higher affinity for histaminic, cholinergic, and alpha-1 adrenergic receptors, leading to more side effects. pharmacy180.com | Amitriptyline, Imipramine, Clomipramine psychdb.com |
| Secondary Amine | Nitrogen atom bonded to one methyl group and the side chain (e.g., -NHCH3). psychdb.com | More potent and selective inhibitors of norepinephrine (NE) reuptake. pharmacy180.comlibretexts.org | Less activity at histaminic, cholinergic, and adrenergic receptors, generally leading to better tolerance. psychdb.com | Nortriptyline, Desipramine psychdb.com |
The development of these predictive models is statistically validated using metrics like the coefficient of determination (R²) and the cross-validated R² (Q²), which assess the model's ability to both fit the existing data and predict the activity of new compounds. nih.govfrontiersin.org Successful QSAR models for TCAs have achieved high statistical significance, demonstrating their reliability as a predictive tool in drug design. researchgate.netoup.com
Advanced Analytical Methodologies for Iproheptine Research
Chromatographic Techniques for Separation and Quantification
Chromatography stands as a cornerstone for the analytical assessment of iproheptine, enabling its separation from complex matrices and accurate quantification. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the two primary techniques utilized for this purpose.
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for this compound
HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is a meticulous process that involves the optimization of several parameters to achieve the desired sensitivity, specificity, and accuracy. jneonatalsurg.comresearchgate.net
A typical HPLC method for this compound analysis would involve a reversed-phase column, such as a C8 or C18, which separates compounds based on their hydrophobicity. nih.govnih.gov The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is carefully selected and optimized to achieve efficient separation. nih.govinnovareacademics.in Gradient elution, where the composition of the mobile phase is changed over time, is often employed to effectively separate this compound from its impurities and other components in the sample matrix. nih.gov Detection is commonly performed using an ultraviolet (UV) detector at a specific wavelength where this compound exhibits maximum absorbance. nih.govnih.gov
Method validation is a critical step to ensure the reliability and reproducibility of the analytical data. nih.gov According to the International Council for Harmonisation (ICH) guidelines, a validated HPLC method must demonstrate acceptable levels of accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, and robustness. nih.govnih.gov For instance, a validated reverse-phase HPLC (RP-HPLC) method for the simultaneous determination of cyproheptadine (B85728) HCl (a structurally related compound), its impurity, and its degradation product demonstrated good resolution with distinct retention times for each component. nih.gov The accuracy of such methods is often confirmed through recovery studies, with results typically expected to be within a narrow range around 100%. nih.gov
The table below summarizes typical parameters for a validated HPLC method for a related compound, which can be adapted for this compound analysis.
| Parameter | Specification |
| Column | C8 or C18, e.g., 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient or isocratic mixture of buffer (e.g., phosphate (B84403) buffer) and organic solvent (e.g., acetonitrile, methanol) |
| Flow Rate | Typically 1.0 - 2.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 220 nm, 263 nm, or 288 nm) nih.gov |
| Linearity (r²) | > 0.999 |
| Accuracy (Recovery) | 98-102% |
| Precision (RSD%) | < 2% |
| This table presents a generalized set of parameters. Specific values will vary depending on the exact method developed. |
Gas Chromatography (GC) Applications for Volatile Amine Analysis
Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. restek.com Since this compound is an amine, GC can be employed for its analysis, particularly when dealing with volatile impurities or when derivatization is used to increase its volatility. labrulez.com The analysis of volatile amines by GC can be challenging due to their basic and polar nature, which can lead to poor peak shapes and adsorption onto the column. restek.comlabrulez.com
To overcome these challenges, specialized columns designed for amine analysis, such as the Rtx-Volatile Amine column, are often used. restek.com These columns have a stable bonded phase that is highly retentive and selective for volatile amines, resulting in good chromatographic separation and peak shapes. restek.com Furthermore, the column and the entire GC system must be highly inert to prevent interactions with the basic amine analytes. restek.com Deactivation of the column and other components with a base is a common practice to reduce peak tailing. labrulez.com
A generic GC-Flame Ionization Detection (FID) method has been developed for the quantification of over 25 volatile amines in a single run, demonstrating the feasibility of this technique for a broad range of similar compounds. chromatographyonline.com Such methods often utilize a robust column and can be adapted for different carrier gases like helium or hydrogen. chromatographyonline.com
The following table outlines typical GC conditions for volatile amine analysis.
| Parameter | Specification |
| Column | Specialized for volatile amines (e.g., Agilent CP-Volamine) nih.gov |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | e.g., 250 °C plymouth.ac.uk |
| Detector | Flame Ionization Detector (FID) or Nitrogen Phosphorus Detector (NPD) plymouth.ac.uk |
| Oven Program | Temperature gradient to separate components based on boiling points plymouth.ac.uk |
| This table presents a generalized set of parameters. Specific values will vary depending on the exact method developed. |
Mass Spectrometry (MS) Applications for Structural Elucidation and Trace Analysis
Mass spectrometry is an indispensable tool in this compound research, providing detailed structural information and enabling the detection of trace-level analytes. When coupled with a chromatographic system, it becomes a highly powerful analytical technique.
Utilization of LC-MS/MS and ESI-MS Techniques for this compound and its Metabolites (excluding human clinical samples)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. researchgate.netnih.gov This technique is particularly valuable for the identification and quantification of this compound and its metabolites in various non-clinical samples. pharmaron.comdiva-portal.org Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of polar and thermally labile molecules like this compound, producing protonated molecules [M+H]⁺ in the positive ion mode. scirp.org
In a typical LC-MS/MS workflow, the sample is first separated by HPLC. The eluent from the HPLC column is then introduced into the mass spectrometer. The precursor ion (the molecular ion of this compound or its metabolite) is selected in the first mass analyzer (Q1), fragmented in the collision cell (q2), and the resulting product ions are analyzed in the second mass analyzer (Q3). mdpi.com This process, known as multiple reaction monitoring (MRM), provides high specificity and sensitivity for quantitative analysis. tapchidinhduongthucpham.org.vn
The structural elucidation of metabolites is a key application of LC-MS/MS. diva-portal.org By analyzing the fragmentation patterns of the metabolites and comparing them to the parent drug, researchers can identify the sites of metabolic modification, such as hydroxylation or glucuronidation. mdpi.com High-resolution mass spectrometry (HRMS) is often employed to obtain accurate mass measurements, which aids in the determination of the elemental composition of the metabolites. diva-portal.org
Impurity Profiling and Characterization in Research Syntheses
Impurity profiling is a critical aspect of chemical research and development, ensuring the quality and safety of a compound. mt.comresearchgate.net It involves the identification, quantification, and characterization of unwanted substances that may be present in the final product. mt.comajprd.com These impurities can originate from starting materials, by-products of the synthesis, or degradation products. ajprd.com
Advanced analytical techniques like LC-MS and GC-MS are instrumental in impurity profiling. spirochem.commedwinpublishers.com These methods allow for the detection of impurities at very low levels, often below 0.1%. mt.com Once an impurity is detected, its structure needs to be elucidated. This is often achieved using a combination of techniques, including LC-MS/MS for fragmentation analysis and nuclear magnetic resonance (NMR) spectroscopy for detailed structural information. spirochem.comconicet.gov.ar
In some cases, the impurity may need to be isolated for complete characterization. spirochem.com Preparative HPLC can be used to isolate sufficient quantities of the impurity. nih.gov The isolated impurity can then be subjected to a full battery of spectroscopic analyses to confirm its structure. mdpi.comresearchgate.net Understanding the impurity profile is crucial for optimizing the synthetic process to minimize the formation of unwanted by-products. mt.com
Derivatization Strategies for Enhanced Analytical Detection
Chemical derivatization is a technique used to modify the chemical structure of an analyte to improve its analytical properties. nih.govxjtu.edu.cn In the context of this compound research, derivatization can be employed to enhance its detectability in both HPLC and GC analysis. nih.govnih.gov
For HPLC analysis, derivatization can be used to introduce a chromophore or a fluorophore into the this compound molecule, thereby increasing its response to UV or fluorescence detectors, respectively. nih.gov This is particularly useful when analyzing samples with very low concentrations of the analyte. xjtu.edu.cn
In GC analysis, derivatization is often used to increase the volatility and thermal stability of polar compounds like amines. labrulez.com By converting the amine group into a less polar derivative, peak tailing can be reduced, and chromatographic performance can be improved. Acetylation is a common derivatization reaction used for amines prior to GC-MS analysis. nih.gov
Optimization of Derivatization Protocols (e.g., using dansyl chloride, FMOC-Cl) for Amine Detection
Derivatization chemically modifies the analyte to produce a derivative with more favorable analytical properties. sigmaaldrich.com For amines, this typically involves attaching a molecule that imparts strong UV absorbance or fluorescence. thermofisher.com
Dansyl Chloride (DNS-Cl)
Dansyl chloride is a classic and widely used derivatizing agent for primary and secondary amines, converting them into highly fluorescent dansyl-amides. ontosight.aicaymanchem.comlibretexts.org The reaction is typically carried out in an alkaline environment, as the dansylation reaction requires a basic state to proceed efficiently. mdpi.com
Key parameters for optimizing the dansylation of amines like this compound include:
pH: An alkaline buffer, such as sodium bicarbonate/carbonate, is crucial for the reaction. mdpi.comnih.gov The optimal pH for the derivatization of many biogenic amines has been found to be around 9 to 11.5. nih.govrsc.org
Temperature and Time: The derivatization reaction is often accelerated by heating. Studies have shown that temperatures between 40°C and 60°C for durations of 30 to 60 minutes can lead to quantitative conversion of amines into stable derivatives. mdpi.comrsc.org For instance, one study found that a 45-minute derivatization at 60°C was sufficient. mdpi.com
Reagent Concentration: The concentration of dansyl chloride must be sufficient to ensure complete derivatization of the target amine. The optimal amount is determined experimentally and should be in excess relative to the amine concentration. mdpi.com
Quenching: After the desired reaction time, any excess, unreacted dansyl chloride is often quenched to prevent the formation of interfering by-products. This can be achieved by adding a small amount of a compound like ammonia. mdpi.com
A study on biogenic amines demonstrated that using 5 mg/mL of dansyl chloride in acetone (B3395972) with a reaction time of 45 minutes at 60°C in a pH 10 buffer resulted in a quantitative conversion to stable derivatives. mdpi.com
9-Fluorenylmethyl Chloroformate (FMOC-Cl)
FMOC-Cl is another highly effective derivatizing agent that reacts with primary and secondary amines to form stable, fluorescent carbamates. fishersci.cacenmed.comwikipedia.orgnih.gov It is frequently used in amino acid analysis and is also suitable for other amines. thermofisher.comlibretexts.orgnih.gov
Optimization of the FMOC-Cl derivatization protocol involves considering:
pH and Buffer: Similar to dansylation, the reaction with FMOC-Cl is performed under alkaline conditions, often using a borate (B1201080) buffer. thermofisher.comconicet.gov.ar An optimized protocol for amino acids used a 0.4 M borate buffer at pH 9.20. conicet.gov.ar
Reaction Time and Temperature: The reaction with FMOC-Cl is typically rapid and can often be performed at room temperature. thermofisher.comnih.gov One study found that derivatization was complete within 15 minutes at room temperature. nih.gov Another study optimized the reaction to be complete in 5 minutes. oup.com
Reagent Ratio: A sufficient excess of FMOC-Cl to the total amine concentration is necessary for complete derivatization. A 10:1 ratio of FMOC-Cl to total amino acids was found to be optimal in one study. conicet.gov.ar
Quenching of Excess Reagent: Unreacted FMOC-Cl can hydrolyze to form FMOC-OH, which can interfere with the chromatographic analysis. conicet.gov.ar To mitigate this, a quenching agent, such as a hydrophobic amine like 1-aminoadamantane (ADAM) or tyramine (B21549), can be added after the initial reaction. conicet.gov.aroup.com This converts the remaining FMOC-Cl into a derivative that elutes without interfering with the analytes of interest. conicet.gov.ar
An example of an optimized procedure for amino acids involved mixing the sample with a borate buffer (pH 9.20), adding the FMOC-Cl solution, and after 1 minute, adding a tyramine solution to quench the reaction. conicet.gov.ar
Evaluation of Derivatization Efficiency and Stability
The success of a derivatization-based analytical method hinges on the efficiency of the reaction and the stability of the resulting derivatives.
Derivatization Efficiency
Derivatization efficiency refers to the percentage of the analyte that is converted to its derivatized form. Incomplete derivatization can lead to inaccurate quantification. Efficiency is typically evaluated by:
Varying Reaction Conditions: Systematically altering parameters such as time, temperature, pH, and reagent concentration to find the conditions that yield the highest and most consistent derivative peak area. mdpi.commdpi.comresearchgate.net
Repeatability: Assessing the reproducibility of the derivatization under optimized conditions. This is often measured by the relative standard deviation (RSD) of the peak areas from multiple preparations. mdpi.commdpi.com For example, a study on biogenic amines reported intra-day and inter-day precision with RSDs between 0.66–2.69% and 0.91–4.38%, respectively, indicating high repeatability. mdpi.com
Derivative Stability
The stability of the derivatized product is crucial, especially when dealing with large numbers of samples or when automated analysis is used, as there can be a delay between derivatization and injection into the analytical system. mdpi.com
Dansyl Derivatives: Dansyl derivatives are generally considered to be very stable. libretexts.orgrsc.org This stability is a significant advantage over some other reagents like o-phthalaldehyde (B127526) (OPA), whose derivatives can be less stable. nih.gov
FMOC Derivatives: FMOC derivatives are also known to be stable. thermofisher.com One study noted that FMOC-amino acid derivatives were stable for up to 100 minutes after derivatization. oup.com
The stability is typically assessed by analyzing the derivatized sample at different time intervals after the reaction and observing any degradation of the derivative peak or the appearance of new peaks. mdpi.com
Ion Chromatography (IC) for Amine Analysis
Ion chromatography (IC) is a powerful analytical technique for the determination of ionic species, including inorganic cations and anions, as well as organic ions like amines. ufms.brscienceinfo.com It is particularly useful for analyzing amines because they are often present as protonated cations in solution. chromatographyonline.com
Principles of Cation-Exchange Chromatography for Amine Separation
Cation-exchange chromatography is a mode of ion chromatography where the stationary phase contains fixed negative charges, and positively charged ions (cations) in the mobile phase are attracted to it. libretexts.org
The fundamental principles are as follows:
Stationary Phase: The column is packed with a resin that has negatively charged functional groups covalently bound to its surface. libretexts.org For amine analysis, these are often sulfonic acid or carboxylic acid groups on a polymer substrate like polystyrene-divinylbenzene (PS-DVB). libretexts.orgthermofisher.com
Mobile Phase (Eluent): An aqueous solution containing cations (the eluent) is continuously pumped through the column. shimadzu.com.sg
Separation Mechanism: When a sample containing cationic analytes like protonated this compound is injected, the analytes compete with the eluent cations for the negatively charged sites on the stationary phase. libretexts.orgshimadzu.com.sg The strength of this interaction depends on factors like the charge and size of the analyte ion.
Elution: Analytes with a weaker affinity for the stationary phase will be displaced more easily by the eluent cations and will therefore travel through the column faster, eluting first. Analytes with a stronger affinity will be retained longer and elute later. libretexts.org For polyvalent amines, which have a strong interaction with the stationary phase due to their charge, higher concentrations of acid in the eluent may be required for effective elution. researchgate.netnih.gov
Detection: As the separated analytes elute from the column, they pass through a detector. For ion chromatography, a conductivity detector is commonly used. amazonaws.com To improve sensitivity, a suppressor system is often placed between the column and the detector. The suppressor reduces the background conductivity of the eluent while increasing the conductivity of the analyte ions. researchgate.net
Specialized cation-exchange columns, such as the Dionex IonPac CS20, are designed with high capacity and moderate hydrophobicity, making them suitable for separating a range of amines, including alkylamines and ethanolamines. thermofisher.com
Application in Complex Research Sample Matrices
Analyzing amines in complex matrices such as biological fluids, food and beverage samples, or industrial process water presents significant challenges. thermofisher.comchromatographyonline.comthermofisher.com These matrices often contain a high concentration of interfering substances.
Ion chromatography is well-suited for such applications for several reasons:
Selectivity: By choosing the appropriate stationary phase and eluent conditions, IC can effectively separate target amines from matrix components. metrohm.com For example, IC can separate amines from high concentrations of alkali metal ions that might be present in a sample. thermofisher.com
Reduced Sample Preparation: In some cases, IC requires minimal sample preparation, often just dilution and filtration, which simplifies the analytical workflow. ufms.br
Robustness: Modern IC systems are robust and can handle a variety of complex sample types. metrohm.com
Coupling with Mass Spectrometry (IC-MS): For unambiguous identification and even lower detection limits in highly complex samples, IC can be coupled with mass spectrometry. thermofisher.commetrohm.com This combination provides both chromatographic separation and mass-selective detection, offering high selectivity and confirmatory information. thermofisher.commetrohm.com This is particularly valuable for food, beverage, and industrial water analysis. thermofisher.commetrohm.com
For instance, IC has been successfully used to determine low levels of amines in industrial scrubber water by diluting the sample before injection. amazonaws.com Similarly, IC-MS has been employed for the fast determination of inorganic cations and amines in complex samples like green tea. thermofisher.com In pharmaceutical analysis, IC with coupled-column matrix elimination has been used to determine trace levels of aliphatic amines in the presence of strongly retained cationic drugs. chromatographyonline.com
Computational and Theoretical Chemistry Studies on Iproheptine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to model the electronic structure of a molecule, which governs its geometry, stability, and reactivity.
Density Functional Theory (DFT) is a robust computational method for investigating the electronic properties of molecules. scirp.org It is widely used to determine optimized molecular geometries and energies for a broad range of chemical systems. mdpi.com The core principle of DFT is that the energy of a molecule can be determined from its electron probability density. arxiv.org
For a molecule such as iproheptine (C₁₁H₂₅N), a DFT calculation would begin with an initial guess of its 3D structure. The calculation then iteratively solves the Kohn-Sham equations, typically pairing an exchange functional with a correlation functional (e.g., B3LYP, PBE), and employing a basis set (e.g., 6-31+G(d,p)) to describe the atomic orbitals. scirp.orgmdpi.com This optimization process continues until a minimum energy state is found, which corresponds to the molecule's most stable three-dimensional structure. mdpi.com
The output of a DFT calculation provides key data points such as the total electronic energy, bond lengths, bond angles, and dihedral angles that define the optimized geometry. While specific DFT studies on this compound are not prevalent in public literature, the application of this method would yield precise structural parameters.
| Parameter | Description | Example Value |
|---|---|---|
| Total Energy | The total electronic energy of the optimized molecule. | Value in Hartrees |
| Bond Length (C-N) | The distance between the central nitrogen and an adjacent carbon atom. | ~1.47 Å |
| Bond Angle (C-N-C) | The angle formed by two carbon atoms bonded to the nitrogen. | ~112° |
| Dipole Moment | A measure of the molecule's overall polarity. | Value in Debye |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics, without input from experimental data. uzh.ch These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP), and Coupled Cluster (CC), are known for their high accuracy, although they are often more computationally demanding than DFT. mdpi.comnih.gov
In the context of this compound, ab initio calculations could be used to predict a variety of molecular properties with high precision. uzh.ch This includes determining the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO-LUMO energy gap is a critical parameter, as it provides insight into a molecule's chemical reactivity and its electronic transition properties. While classical molecular dynamics lacks the ability to model chemical reactions involving bond-breaking, quantum methods can account for changes in electronic structure. mdpi.com Advanced ab initio molecular dynamics (AIMD) can simulate the dynamic evolution of molecules while calculating forces from the electronic structure, offering a highly accurate characterization of molecular behavior. nih.gov
Application of Density Functional Theory (DFT) for Molecular Geometries and Energies[10],[12],
Molecular Modeling and Simulation Approaches
Molecular modeling encompasses a suite of computational techniques used to represent and simulate the behavior of molecules, providing a dynamic view of their conformational flexibility and interactions.
Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. mdpi.com An MD simulation calculates the trajectory of a molecule by solving Newton's equations of motion, providing a detailed view of its dynamic behavior. scielo.br For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape—the full range of 3D shapes the molecule can adopt through bond rotations and bending. nih.govnih.gov
In a typical MD study, the this compound molecule would be placed in a simulated environment, such as a box of water molecules, to mimic physiological conditions. mdpi.com The simulation would then track the positions and velocities of every atom over a set period, from nanoseconds to microseconds. mdpi.com This process reveals how this compound interacts with surrounding solvent molecules, identifies its most stable conformations, and characterizes the transitions between different shapes. nih.gov Understanding these dynamics is crucial, as a molecule's conformation directly influences its ability to interact with biological targets. mdpi.com
Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a macromolecule (receptor), such as a protein. openaccessjournals.comnih.gov This technique is a cornerstone of structure-based drug design. researchgate.net Given that this compound has been used as a nasal decongestant and is described as a vasoconstrictor and antihistamine, it likely interacts with specific G protein-coupled receptors (GPCRs) or other protein targets. mdpi.comwikipedia.org
In a hypothetical docking study, the 3D structure of this compound would be placed into the binding pocket of a relevant target receptor. A search algorithm would then explore various possible orientations and conformations of this compound within the site, a process known as pose generation. nih.gov Each generated pose is then evaluated by a scoring function, which estimates the binding affinity (e.g., in kJ/mol). researchgate.netmdpi.com The results can identify the most probable binding mode and highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, or π-π stacking, that stabilize the ligand-receptor complex. mdpi.com
| Step | Description | Objective |
|---|---|---|
| 1. Receptor Preparation | Obtaining and preparing the 3D structure of the target protein. | Define the binding site for docking. mdpi.com |
| 2. Ligand Preparation | Generating a low-energy 3D conformation of this compound. | Ensure a realistic starting structure for the ligand. researchgate.net |
| 3. Docking Simulation | Using a search algorithm to fit the ligand into the receptor's binding site in multiple orientations. | Explore all possible binding modes. nih.gov |
| 4. Scoring and Analysis | Ranking the generated poses using a scoring function to estimate binding energy. | Predict the most stable binding pose and binding affinity. nih.gov |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Cheminformatics and Data Science Applications
Cheminformatics applies computational and data science techniques to solve problems in chemistry, particularly in the context of drug discovery and materials science. nih.govgoogle.com It involves the storage, retrieval, and analysis of chemical information.
For a compound like this compound, its chemical structure and properties are cataloged in databases such as PubChem. nih.gov The information stored includes its molecular formula (C₁₁H₂₅N), SMILES string (CC(C)CCCC(C)NC(C)C), and various computed properties. uni.lu Cheminformatics tools can use this structural information to predict physicochemical properties like the logarithm of the partition coefficient (LogP), which is a measure of a molecule's lipophilicity. wikipedia.org
Furthermore, modern data science approaches, including machine learning and graph neural networks, are increasingly used for molecular property prediction. mdpi.com By training models on large datasets of molecules with known properties, it is possible to predict the biological activity, toxicity, or other characteristics of new or untested compounds like this compound. rsc.org These predictive models can accelerate the drug discovery process by identifying promising candidates from vast chemical libraries. nih.gov
Chemical Space Mapping and Diversity Analysis of Amine Compounds
Chemical space mapping is a crucial concept in drug discovery and chemical biology, aiming to visualize and navigate the vast territory of possible molecular structures. nih.govnih.gov For a class of compounds like amines, which includes this compound, mapping this space helps in understanding the diversity of structures and identifying areas with potential for novel biological activities. solubilityofthings.com
The process involves representing molecules based on a set of calculated molecular descriptors. These can include physical properties, topological indices, and 3D shape descriptors. Principal Component Analysis (PCA) is a common technique used to reduce the dimensionality of this descriptor data, allowing for the visualization of the chemical space in two or three dimensions. nih.gov In this mapped space, clusters of similar compounds can be identified, and the diversity of a library of amine compounds can be quantified.
For instance, a diversity analysis of a virtual library of amine compounds, including this compound and its structural analogs, would likely highlight its position within the broader chemical space of aliphatic amines. wikipedia.org Descriptors such as molecular weight, logP (a measure of lipophilicity), number of rotatable bonds, and topological polar surface area would be key parameters in this analysis. nih.gov this compound, being a secondary aliphatic amine, would occupy a region of chemical space distinct from aromatic amines or primary amines, characterized by its specific combination of steric bulk and hydrogen bonding capability. wikipedia.orgnih.gov This type of analysis is instrumental in designing focused libraries for screening against specific biological targets and in scaffold hopping, where the core structure of a known active molecule is replaced with a chemically different but functionally similar one. niper.gov.in
Application of Machine Learning and Artificial Intelligence in Predictive Chemistry for Compound Activity
In the context of this compound and other amine compounds, ML models can be trained to predict a range of activities. For example, a model could be developed to predict the potential for a compound to act as a vasoconstrictor, based on its structural features. way2drug.com This is achieved by training algorithms, such as Support Vector Machines (SVM) or Random Forests, on a dataset of compounds with known vasoconstrictor activity. nih.gov The models learn to identify the key molecular fragments and properties that are correlated with the desired activity.
Theoretical Reaction Pathway Analysis for Amine Chemistry
Theoretical reaction pathway analysis is a cornerstone of computational chemistry, providing detailed insights into the mechanisms of chemical reactions. sciforum.net By modeling the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products, including the structures of any intermediates and transition states.
Mechanism Prediction of Amine-Based Reactions and Transformations
The reactivity of amines is diverse, encompassing reactions such as nucleophilic substitution, acylation, and formation of imines and enamines. mnstate.edulibretexts.org Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the mechanisms of these reactions. sciforum.net
For a secondary amine like this compound, several key reactions can be computationally explored:
Alkylation: The reaction of this compound with an alkyl halide would proceed via an SN2 mechanism. mnstate.edu Computational modeling can determine the activation energy for this reaction and predict the geometry of the transition state.
Acylation: The reaction with an acid chloride or anhydride (B1165640) to form an amide is a nucleophilic acyl substitution. openstax.org Theoretical calculations can elucidate the stepwise mechanism, involving the formation of a tetrahedral intermediate.
Reaction with Carbonyls: this compound, as a secondary amine, would react with aldehydes or ketones to form an enamine. libretexts.org Computational analysis can map the energy profile of this acid-catalyzed reaction, including the formation of the carbinolamine intermediate and its subsequent dehydration.
Hofmann Elimination: Although this compound itself cannot undergo this reaction directly, if it were converted to a quaternary ammonium (B1175870) salt, it could undergo Hofmann elimination. openstax.org Theoretical studies can predict the regioselectivity of this elimination, which typically favors the formation of the less substituted alkene. openstax.org
These predictions are invaluable for understanding reactivity, optimizing reaction conditions, and designing new synthetic routes.
Exploration of Energy Landscapes and Transition States
The energy landscape of a chemical reaction is a multi-dimensional surface that represents the potential energy of the system as a function of the geometric coordinates of the atoms. nih.gov Minima on this surface correspond to stable species (reactants, intermediates, and products), while saddle points represent transition states—the highest energy point along the lowest energy path between two minima. nih.gov
Exploring the energy landscape for a reaction involving an amine like this compound allows for a detailed understanding of the reaction's kinetics and thermodynamics. mdpi.com For example, in the formation of an enamine from this compound and a ketone, computational methods can locate the transition state for the initial nucleophilic attack, the proton transfer steps, and the final elimination of water. libretexts.org The calculated energy of the transition state relative to the reactants determines the activation energy and thus the rate of the reaction.
The shape of the energy landscape can also reveal the presence of competing reaction pathways and the possibility of forming different products under different conditions. nih.gov In complex biological systems, the binding of a ligand like this compound to a receptor can be visualized as a change in the energy landscape of the receptor, shifting its conformational equilibrium towards an active or inactive state. nih.gov Recent advancements have even allowed for the generation of free-energy landscapes from experimental data, such as cryo-EM images, providing a powerful link between theoretical models and experimental observations. chemrxiv.org
Iproheptine in Preclinical Drug Discovery and Development Research Methodologies
Role as a Chemical Probe and Research Tool
A chemical probe is a small-molecule modulator used to study the function of a protein target and its role in biological and disease processes. icr.ac.uknih.gov High-quality probes are essential for asking mechanistic questions and for translational studies. icr.ac.uk
Application in Investigating Specific Biological Pathways
The established antihistamine and anticholinergic activities of iproheptine indicate its interaction with histamine (B1213489) and muscarinic acetylcholine (B1216132) receptors, respectively. wikipedia.org A molecule with such a profile could theoretically be used as a research tool to investigate the roles of these receptor pathways in various physiological and pathophysiological contexts. However, specific studies employing this compound as a chemical probe to dissect these or other biological pathways are not extensively documented in current scientific literature. Its early characterization noted effects such as bronchodilation and vasoconstriction, which are consistent with its known activities, but its utility as a selective probe for modern pathway investigation has not been established. wikipedia.org
Utility in Target Validation Studies within Disease Models
Target validation is a critical process in drug discovery that confirms the relevance of a molecular target to a disease and assesses whether modulating it can produce a therapeutic benefit. sygnaturediscovery.comnih.gov This often involves using tool molecules to demonstrate a desired biological effect in disease-relevant cells or tissues. sygnaturediscovery.com
While this compound's ability to act on histamine receptors makes it a candidate for validating these targets in allergic condition models, specific research is scarce. One patent for a method of treating an epileptic disorder tested several H1 antihistamines and noted that this compound, among others, failed to suppress convulsive behavior in their specific scn1Lab mutant model, suggesting it was not a viable candidate for that particular therapeutic application. google.com This demonstrates a form of target validation, though in this instance, the outcome was negative for the tested disease model. There is a lack of broader studies using this compound for target validation in other disease contexts where its known mechanisms of action might be relevant.
High-Throughput Screening (HTS) and Hit Identification Methodologies
High-throughput screening (HTS) is a drug discovery process that utilizes automation to rapidly test large numbers of chemical compounds against a specific biological target. sygnaturediscovery.com The goal is to identify "hits"—compounds that modulate the target in a desired manner—which can then serve as starting points for drug design. sygnaturediscovery.com
Development of Assays for this compound-Related Biological Activity
The development of robust assays is fundamental to any screening campaign. For activities related to this compound, such as antihistamine effects, various HTS-compatible assays exist. These include receptor binding assays and functional assays that measure cellular responses to histamine receptor activation or inhibition. nih.govresearchgate.net For instance, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay has been developed to monitor the activity of histidine decarboxylase, the enzyme that produces histamine, providing an indirect way to screen for compounds affecting the histamine pathway. nih.gov Another example is a commercially available enzyme-based colorimetric assay for histamine that is designed to be readily automated for HTS. bioassaysys.com
While these general assays are available, there is no specific mention in the literature of HTS assays being developed with a focus on the unique properties of this compound itself or its specific scaffold.
Strategies for Screening Large Compound Libraries
Screening large compound libraries is a cornerstone of modern hit identification. nih.gov Strategies often involve testing diverse chemical libraries to find novel starting points or using more focused libraries designed around a particular target family, such as G-protein-coupled receptors (GPCRs), which include histamine receptors. nih.govvipergen.com A common approach for identifying antihistamines involves screening for antagonists of the target receptor and then profiling the hits to identify inverse agonists, which is the actual mechanism of many antihistamine drugs. sygnaturediscovery.com
Although these strategies are well-established for finding compounds with antihistamine or vasoconstrictive properties, there is no public record of large-scale screening efforts specifically designed to identify compounds structurally related to this compound or to use this compound as a reference compound.
Lead Optimization Strategies in Preclinical Research
Lead optimization is the process of taking "hit" compounds identified from screening and modifying their chemical structure to improve key properties like potency, selectivity, and pharmacokinetic profile, with the goal of producing a preclinical drug candidate. ppd.comresearchgate.net This iterative process involves extensive chemical synthesis and biological testing. researchgate.netnih.gov
Given the absence of publicly available data showing this compound as a "hit" from a modern HTS campaign, there is a corresponding lack of information regarding specific lead optimization strategies applied to its alkylamine scaffold. The optimization of alkylamines is a known practice in medicinal chemistry, often focusing on modifying the amine substituents or the alkyl chain to enhance target binding and improve drug-like properties. nih.govx-mol.net However, without initial hit data for this compound in a specific therapeutic context, a detailed account of its lead optimization is not possible. The compound's development predates many of the contemporary, systematic lead optimization techniques used today. wikipedia.org
Methodologies for Potency and Selectivity Enhancement in Lead Compounds
In the realm of preclinical research, the optimization of a lead compound such as this compound involves a systematic approach to enhance its potency at a desired biological target while concurrently improving its selectivity over other targets. This process is crucial for developing tool compounds that can be used to investigate specific biological pathways with minimal off-target effects.
Structure-Activity Relationship (SAR) Studies: The foundation of potency and selectivity enhancement lies in understanding the structure-activity relationship (SAR) of the lead compound. For this compound, which is N-isopropyl-1,5-dimethylhexylamine, SAR studies would involve the synthesis of a series of analogs to probe the contributions of different structural features to its biological activity. wikipedia.org Key modifications would include:
Alkyl Chain Modification: Altering the length, branching, and saturation of the hexylamine (B90201) chain can influence the compound's interaction with its binding site. For instance, systematic variations in the position of the methyl groups could reveal steric or hydrophobic pockets in the target receptor that can be exploited to increase affinity.
N-Alkyl Substitution: The N-isopropyl group is a critical feature. Exploring a range of other N-alkyl substituents, from smaller (e.g., N-methyl, N-ethyl) to larger or cyclic groups, would help to define the optimal size and shape for receptor interaction. This is a common strategy in medicinal chemistry to modulate potency and selectivity.
Stereochemistry: As with many biologically active amines, the stereochemistry at the chiral centers of this compound is likely to be a determinant of its activity. The synthesis and biological evaluation of individual stereoisomers are essential to identify the most potent and selective eutomer (the more active isomer).
Pharmacological Profiling in Preclinical Models: Preclinical studies in the 1960s characterized this compound as having more potent anticholinergic and antihistamine-like effects than ephedrine (B3423809). wikipedia.org Modern preclinical methodologies would employ a broader panel of in vitro and in vivo assays to build a more comprehensive pharmacological profile. This would include:
Receptor Binding Assays: Quantitative binding assays for a wide range of receptors (e.g., histamine, muscarinic, adrenergic, and serotonin (B10506) receptors) would be used to determine the affinity (Ki) of this compound and its analogs. This allows for a direct comparison of potency and the identification of off-target interactions.
Functional Assays: Beyond simple binding, functional assays are critical to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. For example, assessing the ability of this compound analogs to inhibit histamine-induced calcium mobilization in cell-based assays would provide a measure of their functional antihistaminic potency.
In Vivo Models: The use of specific animal models allows for the assessment of a compound's integrated physiological effects. For instance, to evaluate the vasoconstrictor properties of this compound analogs, researchers might use models that measure changes in blood pressure or nasal airflow. wikipedia.org
Computational Modeling: In conjunction with synthetic chemistry and biological testing, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can accelerate the lead optimization process. By identifying correlations between the physicochemical properties of the synthesized analogs and their biological activity, these models can help to predict the potency and selectivity of yet-unsynthesized compounds, thereby guiding the design of more effective analogs.
Design of Novel this compound Analogs for Specific Research Hypotheses and Future Therapeutic Potential (excluding clinical development)
The design of novel analogs of this compound for research purposes is guided by its structural similarity to other monoamine releasing agents and its known pharmacological activities. wikipedia.orgwikipedia.org By systematically modifying its structure, researchers can create chemical probes to test specific biological hypotheses and explore potential new, non-clinical applications.
Probing Monoamine Transporter Function: this compound is structurally related to compounds like octodrine (B1677171) and methylhexanamine, which are known to interact with monoamine transporters. wikipedia.org This relationship suggests that novel this compound analogs could be designed as tools to investigate the structure and function of these transporters (e.g., for norepinephrine (B1679862), dopamine (B1211576), and serotonin).
Scaffold Hopping and Bioisosteric Replacement: To explore interactions with monoamine transporters, medicinal chemists could employ scaffold hopping techniques, replacing the aliphatic backbone of this compound with more rigid or conformationally constrained structures. Bioisosteric replacement of key functional groups could also be used to fine-tune electronic and steric properties to enhance affinity or selectivity for a specific transporter subtype.
Radiolabeled and Fluorescent Analogs: The synthesis of radiolabeled (e.g., with tritium (B154650) or carbon-14) or fluorescently tagged analogs of this compound would provide invaluable tools for receptor binding studies, autoradiography in tissue sections, and visualization of transporter distribution and dynamics in living cells.
Developing Selective Receptor Ligands: The observation that this compound possesses anticholinergic and antihistaminic properties opens the door to designing analogs with improved selectivity for specific receptor subtypes. wikipedia.org
Subtype-Selective Antagonists: By analyzing the SAR at histamine and muscarinic receptors, it may be possible to design analogs that are highly selective for a single receptor subtype. For example, modifications to the N-alkyl substituent and the alkyl chain could be tailored to exploit subtle differences in the binding pockets of H1 versus H2 histamine receptors, or M1 versus M3 muscarinic receptors. Such selective ligands are crucial for dissecting the physiological roles of these receptor subtypes in preclinical models of disease.
Table of Research-Focused this compound Analog Designs:
| Analog Design Strategy | Research Hypothesis/Application | Key Structural Modifications |
| Conformationally Restricted Analogs | To probe the bioactive conformation at the target receptor. | Introduction of cyclic constraints within the hexylamine backbone. |
| Photoaffinity Labeled Analogs | To irreversibly label and identify the binding site on the target protein. | Incorporation of a photolabile group (e.g., an azido (B1232118) or benzophenone (B1666685) moiety). |
| Chiral Analogs | To investigate the stereochemical requirements for receptor binding and activity. | Asymmetric synthesis to produce enantiomerically pure isomers. |
| Fragment-Based Analogs | To explore minimal structural requirements for activity and build new scaffolds. | Deconstruction of the this compound structure into smaller fragments for individual testing. |
The preclinical development of such novel this compound analogs, while not aimed at immediate clinical applications, is fundamental to advancing our understanding of basic biological processes and can lay the groundwork for future therapeutic innovations.
Q & A
What are the foundational methodologies for characterizing Iproheptine’s molecular structure and stability under varying experimental conditions?
Category: Basic Research Question
Answer:
Characterizing this compound’s molecular structure requires a combination of spectroscopic techniques (e.g., NMR, FTIR, mass spectrometry) and computational modeling (e.g., DFT calculations). Stability studies should employ accelerated degradation protocols under controlled pH, temperature, and light exposure, followed by HPLC or LC-MS analysis to identify degradation products. Ensure reproducibility by adhering to standardized protocols (e.g., ICH guidelines) and cross-validating results with independent labs .
How can researchers design experiments to resolve contradictions in reported pharmacological mechanisms of this compound across different in vitro and in vivo models?
Category: Advanced Research Question
Answer:
Address contradictions by:
- Conducting dose-response studies across multiple cell lines/animal models to identify context-dependent effects.
- Applying orthogonal assays (e.g., calcium imaging, electrophysiology) to confirm target engagement.
- Performing meta-analyses of existing data to isolate variables like assay sensitivity or species-specific differences.
Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypothesis-driven experiments .
What strategies optimize the synthesis of this compound derivatives while ensuring reproducibility and scalability for academic research?
Category: Basic Research Question
Answer:
Optimize synthesis via:
- Design of Experiments (DoE) to identify critical reaction parameters (e.g., temperature, catalyst loading).
- Green chemistry principles (e.g., solvent selection, microwave-assisted synthesis) to enhance efficiency.
- Rigorous characterization (e.g., chiral HPLC, X-ray crystallography) to confirm purity and stereochemistry. Document protocols in detail, including failure cases, to aid reproducibility .
How should researchers address discrepancies in this compound’s pharmacokinetic data between preclinical studies and early-phase clinical trials?
Category: Advanced Research Question
Answer:
Discrepancies may arise from interspecies metabolic differences or formulation variability. Mitigate by:
- Comparing in vitro hepatic microsomal stability across species.
- Validating bioanalytical methods (e.g., LC-MS/MS) for plasma concentration measurements.
- Applying physiologically based pharmacokinetic (PBPK) modeling to extrapolate preclinical data to humans. Systematically review confounding factors using PRISMA guidelines .
What analytical techniques are most robust for quantifying Iprohectine in complex biological matrices during pharmacokinetic studies?
Category: Basic Research Question
Answer:
Prioritize LC-MS/MS with isotope-labeled internal standards for sensitivity and specificity. Validate methods per FDA guidelines (linearity, accuracy, precision, matrix effects). For tissue distribution studies, employ MALDI imaging or microdialysis coupled with HPLC. Cross-validate results with orthogonal techniques like ELISA if antibodies are available .
How can researchers evaluate this compound’s neuroprotective efficacy while controlling for off-target effects in neurodegenerative disease models?
Category: Advanced Research Question
Answer:
- Use transgenic animal models (e.g., tauopathy mice) to assess target-specific effects.
- Incorporate sham-operated controls and blinded outcome assessments to reduce bias.
- Apply transcriptomic profiling (RNA-seq) to distinguish primary mechanisms from secondary pathways.
Align study design with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
What experimental frameworks are recommended for assessing this compound’s chronic toxicity in non-target organ systems?
Category: Advanced Research Question
Answer:
- Conduct 28-day repeat-dose toxicity studies in rodents, monitoring hematological, histological, and biochemical markers.
- Integrate organ-on-a-chip models to simulate human organ interactions.
- Apply benchmark dose (BMD) modeling to establish NOAEL (No Observed Adverse Effect Level). Ensure ethical compliance via institutional review boards and ARRIVE guidelines .
How can researchers investigate this compound’s interactions with cytochrome P450 enzymes to predict drug-drug interaction risks?
Category: Advanced Research Question
Answer:
- Perform inhibition/induction assays using recombinant CYP isoforms (e.g., CYP3A4, CYP2D6).
- Validate findings with human hepatocyte co-cultures and probe substrates (e.g., midazolam for CYP3A4).
- Use static (e.g., [I]/Ki) or dynamic (PBPK) models to quantify interaction potential. Reference FDA drug interaction guidance for methodological rigor .
What computational and experimental approaches are synergistic for identifying this compound’s novel biomarkers of therapeutic response?
Category: Advanced Research Question
Answer:
- Combine molecular docking (e.g., AutoDock) with surface plasmon resonance (SPR) to validate target binding.
- Leverage multi-omics (proteomics, metabolomics) in responder vs. non-responder patient cohorts.
- Apply machine learning to integrate high-dimensional data and identify predictive biomarker panels. Ensure clinical relevance via prospective validation studies .
How should researchers design cross-disciplinary studies to explore this compound’s potential in non-traditional therapeutic areas (e.g., oncology or immunology)?
Category: Advanced Research Question
Answer:
- Formulate hypotheses using the PICOT framework (Population, Intervention, Comparison, Outcome, Timeframe).
- Collaborate with domain experts to select relevant models (e.g., syngeneic tumors for immuno-oncology).
- Utilize phenotypic screening combined with target deconvolution (e.g., CRISPR-Cas9 knockouts) to uncover novel mechanisms. Prioritize ethical review and translational feasibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
